1-(Diphenylacetyl)-4-ethylpiperazine
Description
1-(Diphenylacetyl)-4-ethylpiperazine is a piperazine derivative characterized by a diphenylacetyl group attached to the nitrogen atom of the piperazine ring and an ethyl substituent at the 4-position. The diphenylacetyl moiety (a carbonyl group linked to two phenyl rings) confers unique steric and electronic properties, making this compound of interest in medicinal chemistry. Research highlights its role as a platelet-activating factor (PAF) antagonist, demonstrating oral activity in preclinical models. Its synthesis typically involves reacting 4-ethylpiperazine with diphenylacetyl chloride under basic conditions .
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C20H24N2O/c1-2-21-13-15-22(16-14-21)20(23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChI Key |
XNNABTRMDHBRQZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
Structure-Activity Relationship (SAR) Insights
- Diphenylacetyl vs. Acyl Groups : The diphenylacetyl group in 1-(Diphenylacetyl)-4-ethylpiperazine provides superior PAF antagonism compared to smaller acyl groups (e.g., acetyl in 1-acetyl-4-(2,4-difluorobenzyl)piperazine) due to enhanced hydrophobic interactions with the PAF receptor .
- Ethyl Substituent : The 4-ethyl group improves metabolic stability over unsubstituted piperazines (e.g., 1-(4-fluorophenyl)piperazine) by reducing oxidative deamination .
- Electron-Withdrawing Groups : Compounds like 1-(4-trifluoromethylphenyl)piperazine (4-TFMPP) exhibit stronger serotonin receptor binding than diphenylacetyl derivatives, highlighting the role of electronic effects in target selectivity .
- Sulfonyl vs.
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